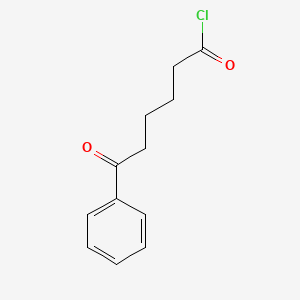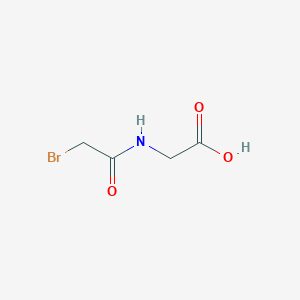
N-(Bromoacetyl)glycine
Descripción general
Descripción
Synthesis Analysis
- Substitution Reactions : The resulting brominated glycine ester can undergo substitution reactions with various nucleophiles (such as ammonia or primary/secondary amines) to yield different N-(Bromoacetyl)glycine derivatives . The synthetic route is efficient and avoids the need for aqueous phase extractions.
Aplicaciones Científicas De Investigación
1. Synthesis of Unnatural Amino Acids
N-(Bromoacetyl)glycine is a versatile intermediate in the synthesis of optically active unnatural amino acids. Its utilization in the efficient separation of enantiomers via biocatalytic kinetic hydrolytic resolution makes it a valuable compound in the synthesis of various unnatural amino acids (Leanna & Morton, 1993).
2. Quantification in Biological Fluids
It has applications in the precise quantification of glycine in micro samples of biological fluids, such as plasma and urine. The measurement as the n-butyl N-trifluoroacetyl derivative by chemical ionization mass fragmentography highlights its role in biochemical analyses and medical diagnostics (Petty et al., 1976).
3. Plant Stress Resistance
In agricultural research, derivatives of glycine, like glycine betaine, have been studied for their roles in improving plant abiotic stress resistance. This includes responses to environmental stresses such as drought, salinity, extreme temperatures, and heavy metals (Ashraf & Foolad, 2007).
4. Protein Engineering
This compound finds application in protein engineering, particularly in the development of glyphosate-resistant plant species. It plays a role in understanding the mechanisms of resistance and the molecular evolution of such resistance traits (Pollegioni, Schonbrunn & Siehl, 2011).
5. Solid-Phase Synthesis of Peptoids
It is instrumental in the efficient, automated solid-phase method for the synthesis of oligo(N-substituted glycines), contributing significantly to the development of molecules with potential therapeutic interest in the field of medicinal chemistry (Zuckermann et al., 1992).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(2-bromoacetyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMYKLFYXRGJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512705 | |
| Record name | N-(Bromoacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56674-21-6 | |
| Record name | N-(Bromoacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)
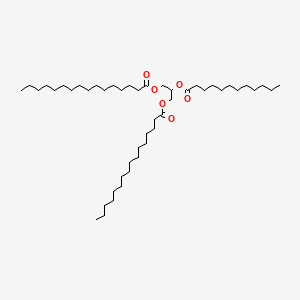


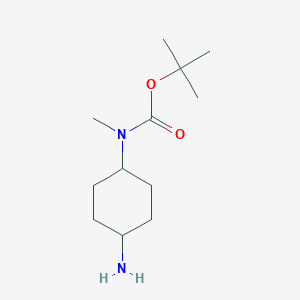


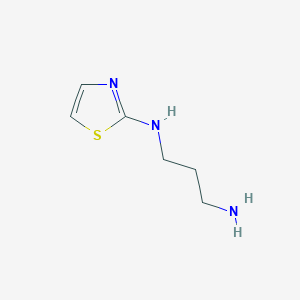

![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)
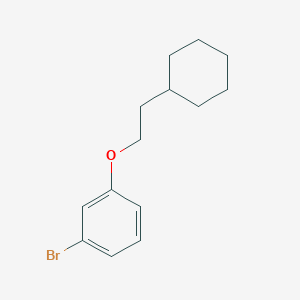
![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)
